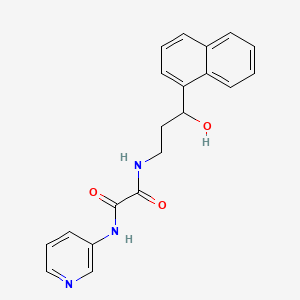

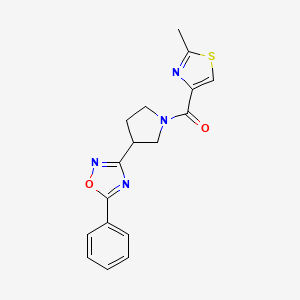

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Isoxazole derivatives are synthesized through various methods, including 1,3-dipolar cycloaddition reactions. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates as described in one of the papers provides a scaffold for creating highly functionalized isoxazole derivatives . This suggests that similar synthetic strategies could be employed for the synthesis of "(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate."

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring, a five-membered ring with three carbon atoms and one nitrogen atom. The presence of substituents like difluorophenyl groups can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Isoxazole derivatives participate in various chemical reactions. For example, the use of 5,5'-Dimethyl-3,3'-azoisoxazole as a heterogeneous azo reagent for the selective esterification of benzylic alcohols and phenols under Mitsunobu conditions indicates that isoxazole compounds can be selectively functionalized . This property could be relevant for the compound , suggesting potential for selective chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as difluorophenyl can affect the compound's acidity, solubility, and stability. The herbicidal activity of a related isoxazole derivative underlines the potential biological activity of such compounds, which could be relevant for the compound "this compound" . Additionally, the low mammalian and environmental toxicity of the herbicidal isoxazole derivative suggests that similar compounds might also exhibit favorable toxicity profiles .

Applications De Recherche Scientifique

Organic Synthesis and Chemistry

Research in isoxazole chemistry has led to the development of methods for the preparation and functionalization of isoxazoles, which are crucial for creating complex molecules. For instance, the lithiation of 3,5-disubstituted isoxazoles, including processes that form 4-lithio derivatives, highlights the versatility of isoxazoles in organic synthesis (Micetich & Chin, 1970). Furthermore, the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through isoxazole-azirine-isoxazole/oxazole isomerization demonstrates innovative approaches to synthesizing carboxylic acid derivatives, offering new pathways for chemical synthesis (Serebryannikova et al., 2019).

Material Science and Polymer Chemistry

In material science, isoxazole derivatives have been utilized to synthesize thermotropic polyesters and investigate their properties. For example, polyesters based on 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid were found to form nematic melts under certain conditions, indicating potential applications in liquid crystal displays and other material science applications (Kricheldorf & Thomsen, 1992).

Pharmacology and Drug Design

Isoxazole derivatives have also shown potential in pharmacology, particularly in the design of antimicrobial and antifungal agents. The design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach highlight the antimicrobial potential of isoxazole derivatives (Bhat et al., 2016). Additionally, studies on novel compounds for potential antifungal applications and their solubility and partitioning processes in biologically relevant solvents further emphasize the role of isoxazole derivatives in developing new therapeutic agents (Volkova et al., 2020).

Propriétés

IUPAC Name |

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F2N2O4/c21-13-6-7-15(16(22)8-13)17-9-14(24-28-17)11-26-20(25)19-23-10-18(27-19)12-4-2-1-3-5-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEJHEAZWIRXGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2503420.png)

![(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2503423.png)

![(Z)-ethyl 2-((4-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2503424.png)

![Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2503430.png)

![2-[(3-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2503431.png)

![2-Chloro-N-[(2R,3R)-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2503433.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2503437.png)

![8-(Azepan-1-yl)-7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2503441.png)